1-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a complex organic compound featuring a piperazine ring substituted with a furan ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 3-chlorophenylacetylene and carbon disulfide, under basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. This involves reacting the furan derivative with piperazine in the presence of a suitable base.
Final Coupling: The final step involves coupling the intermediate with ethanone under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate receptor activity, leading to altered neurotransmission and potential therapeutic effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of piperazine.
1-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)morpholin-1-yl)ethanone: Contains a morpholine ring instead of piperazine.
Uniqueness
1-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the piperazine ring is particularly significant in medicinal chemistry, as it is known to enhance the bioavailability and receptor binding affinity of therapeutic agents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-[5-(3-chlorophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-12(21)19-7-9-20(10-8-19)17(23)16-6-5-15(22-16)13-3-2-4-14(18)11-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCWGJWVZYZJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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